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Compound of Interest
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Cat. No.: B8491713 Get Quote

Introduction and Structural Differences
Cu(acac)₂ and Cu(hfac)₂ are both metal β-diketonate complexes widely used for depositing

copper or copper oxide thin films.[1] They share a similar planar molecular structure with a

central Cu(II) ion coordinated by two bidentate ligands.[1] The primary structural difference lies

in the terminal groups of the ligands. In Cu(acac)₂, these are methyl (–CH₃) groups, whereas in

Cu(hfac)₂, the hydrogen atoms on the methyl groups are substituted with highly electronegative

fluorine atoms, forming trifluoromethyl (–CF₃) groups.[1][2] This substitution significantly alters

the chemical and physical properties of the precursor, impacting its performance in deposition

processes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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